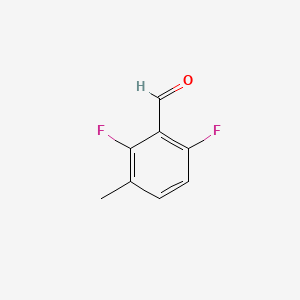

2,6-Difluoro-3-methylbenzaldehyde

Description

Significance of Fluorine Substitution in Aromatic Aldehydes

The substitution of hydrogen with fluorine in aromatic aldehydes has profound effects. Fluorine's high electronegativity can influence the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack. This electronic effect is crucial in many chemical transformations. rsc.org Furthermore, the presence of fluorine can enhance metabolic stability and bioavailability in drug candidates, as the carbon-fluorine bond is exceptionally strong. mdpi.comresearchgate.net This has led to a significant number of commercialized medicines containing fluorine. mdpi.com The strategic placement of fluorine atoms can also modulate a molecule's conformation and lipophilicity, which are critical parameters in drug design and the development of new materials. researchgate.netnih.gov The unique properties conferred by fluorine substitution have driven the development of new synthetic methodologies to create novel fluorinated motifs. rsc.orgresearchgate.net

Overview of Research Trajectories for 2,6-Difluoro-3-methylbenzaldehyde

This compound has emerged as a key player in several research areas. Its unique substitution pattern, with two fluorine atoms ortho to the aldehyde group and a methyl group at the meta position, provides a specific steric and electronic environment that chemists can exploit. Research involving this compound often focuses on its use as a precursor for synthesizing complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. The presence of the difluoro-substitution pattern is particularly interesting for creating molecules with specific three-dimensional shapes and electronic properties.

Role of this compound as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound is highly valued for its reactivity and the functionalities it introduces. google.com The aldehyde group serves as a handle for a wide array of chemical transformations, including but not limited to, condensation reactions, oxidations, reductions, and the formation of imines and enamines. The difluoro-aromatic ring often remains intact throughout these transformations, allowing for the direct incorporation of this valuable motif into a larger molecular framework. This makes it a crucial starting material for building complex molecules with tailored properties for various applications, including the synthesis of dyestuffs, flavorings, and polymer additives. google.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol cymitquimica.comcookechem.commyskinrecipes.comsigmaaldrich.com |

| CAS Number | 261763-34-2 cymitquimica.comcookechem.comsigmaaldrich.com |

| Appearance | Liquid cymitquimica.com / Solid sigmaaldrich.com |

| Purity | 98% cookechem.com |

Spectroscopic Data

| Type | Data |

| InChI | 1S/C8H6F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 sigmaaldrich.comuni.lu |

| InChIKey | MXZXYEFIOADJMW-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.comuni.lu |

| SMILES | Cc1ccc(F)c(C=O)c1F sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZXYEFIOADJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378904 | |

| Record name | 2,6-Difluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-34-2 | |

| Record name | 2,6-Difluoro-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Difluoro 3 Methylbenzaldehyde

Oxidation-Based Synthetic Routes

One fundamental approach to synthesizing 2,6-difluoro-3-methylbenzaldehyde involves the oxidation of a precursor molecule where the carbon atom of the future aldehyde group is already at the correct position on the aromatic ring but in a lower oxidation state.

Oxidation of Methoxy (B1213986) Group Precursors (e.g., 2,6-Difluoro-3-methylanisole)

While the direct oxidation of a methoxy group in a precursor like 2,6-difluoro-3-methylanisole (B1304707) to an aldehyde is a challenging transformation, a more common and analogous strategy involves the oxidation of the methyl group of 2,6-difluorotoluene (B1296929). This method typically employs a metal catalyst in the presence of an oxidizing agent. For instance, a process analogous to the oxidation of 2,4-difluorotoluene (B1202308) uses a catalyst system comprising metal ions such as cobalt and molybdenum, with hydrogen peroxide as the oxidant and acetic acid serving as the solvent. google.com This reaction proceeds by activating the methyl group for oxidation to the aldehyde. A related pathway would involve the initial bromination of the methyl group on 2,6-difluorotoluene to form 2,6-difluoro-3-methylbenzyl bromide, which can then be oxidized to the target aldehyde. google.com Alternatively, the commercially available 2,6-difluoro-3-methylbenzyl alcohol can be oxidized to the aldehyde using standard oxidizing agents. clearsynth.comavantorsciences.com

Formylation Reactions of Substituted Aromatics

Direct introduction of a formyl group (-CHO) onto the aromatic ring is a powerful and widely used method for the synthesis of benzaldehydes. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. In the case of 2,6-difluorotoluene, the fluorine atoms are deactivating and ortho-, para-directing, while the methyl group is activating and also ortho-, para-directing. The formylation is expected to occur at the position ortho to the methyl group and meta to the two fluorine atoms, which is the C4 position, leading to the desired product.

Lewis Acid Catalyzed Formylation

Lewis acid-catalyzed formylation, a variant of the Friedel-Crafts reaction, introduces a formyl group using a formylating agent in the presence of a strong Lewis acid. Common formylating agents include formyl fluoride (B91410) or a mixture of carbon monoxide and hydrogen chloride (the Gattermann-Koch reaction). For a substrate like 2,6-difluorotoluene, a strong Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) would be required to activate the aromatic ring towards electrophilic attack by the formyl cation or its equivalent. youtube.com The reaction is driven by the generation of a highly electrophilic species that is then attacked by the electron-rich aromatic ring.

Table 1: General Conditions for Lewis Acid Catalyzed Formylation

| Parameter | Condition |

|---|---|

| Substrate | 2,6-Difluorotoluene |

| Formylating Agent | Carbon Monoxide/HCl (Gattermann-Koch) or Dichloromethyl methyl ether/SnCl₄ |

| Catalyst | Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) |

| Solvent | Inert solvent (e.g., Dichloromethane, Carbon Disulfide) |

| Temperature | Typically low to ambient temperature |

Vilsmeier-Type Formylation

The Vilsmeier-Haack reaction is a milder alternative for formylating electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org This method involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. nrochemistry.comwikipedia.org The Vilsmeier reagent, a chloroiminium salt, is a weaker electrophile than those generated in classical Friedel-Crafts reactions, but it is sufficiently reactive to formylate activated aromatic rings. wikipedia.orgijpcbs.com The initial product is an iminium salt, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.orgnrochemistry.com For the synthesis of this compound, 2,6-difluorotoluene would be treated with the Vilsmeier reagent, followed by hydrolysis.

Table 2: Typical Vilsmeier-Haack Reaction Protocol

| Step | Reagents and Conditions |

|---|---|

| 1. Reagent Formation | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) are mixed, often at 0 °C, to form the Vilsmeier reagent. |

| 2. Formylation | 2,6-Difluorotoluene is added to the Vilsmeier reagent solution. The mixture is stirred, often at room temperature or with gentle heating. |

| 3. Hydrolysis | The reaction mixture is quenched with an aqueous solution (e.g., sodium acetate (B1210297) solution or water) to hydrolyze the intermediate iminium salt. |

| 4. Workup | The product is extracted with an organic solvent, washed, dried, and purified. nrochemistry.com |

Organometallic Approaches

Organometallic chemistry provides a powerful toolkit for the regioselective synthesis of substituted aromatics. These methods often involve the generation of a nucleophilic aryl species that can then react with an appropriate electrophile to introduce the desired functional group.

Metal-Halogen Exchange Followed by Electrophilic Trapping (e.g., with Dimethylformamide)

This strategy involves the conversion of an aryl halide into an organometallic reagent, which is then used to form the aldehyde. The synthesis would start with a halogenated derivative, such as 1-bromo-2,6-difluoro-3-methylbenzene. This precursor undergoes a metal-halogen exchange reaction, typically with an alkyllithium reagent like n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. ias.ac.incore.ac.uk This exchange generates a highly reactive aryllithium intermediate. This nucleophilic species is then "trapped" by adding an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). ias.ac.in The initial adduct formed with DMF is then hydrolyzed during workup to afford the target aldehyde, this compound. The regioselectivity is precisely controlled by the initial position of the halogen atom. psu.edu

Table 3: Steps for Organometallic Synthesis via Metal-Halogen Exchange

| Step | Description | Reagents |

|---|---|---|

| 1. Precursor | A halogenated aromatic compound is used as the starting material. | 1-Bromo-2,6-difluoro-3-methylbenzene |

| 2. Metal-Halogen Exchange | The aryl halide is treated with an organolithium reagent to form an aryllithium species. | n-Butyllithium (n-BuLi) in an ethereal solvent (e.g., THF, Diethyl ether) at low temperature (e.g., -78 °C). |

| 3. Electrophilic Trapping | The aryllithium intermediate is reacted with a formyl group source. | N,N-Dimethylformamide (DMF). |

| 4. Hydrolysis | The reaction is quenched with an aqueous acid to hydrolyze the intermediate and form the aldehyde. | Aqueous acid (e.g., dilute HCl). |

Electrophilic Aromatic Substitution Strategies (e.g., from Fluorotoluene Derivatives)

The introduction of a formyl group (-CHO) onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. thieme-connect.de For the synthesis of this compound, a logical starting material is 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene). The challenge lies in achieving formylation at the correct position (C4), directed by the existing fluoro and methyl substituents. Two primary strategies are considered for this transformation: the Vilsmeier-Haack reaction and directed ortho-metalation followed by formylation.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgthieme-connect.de The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.org This electrophile then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org

In the case of 2,6-difluorotoluene, the fluorine atoms are deactivating groups, while the methyl group is an activating group. All three are ortho, para-directors. The two fluorine atoms strongly deactivate the ring, making it less susceptible to electrophilic attack. However, the combined directing effects of the methyl group (directing to positions 4 and 6) and the fluorine at position 1 (directing to positions 2 and 4) would favor substitution at the C4 position. The fluorine at position 3 directs to positions 2 and 4. The confluence of these directing effects enhances the likelihood of formylation at the desired C4 position, leading to this compound.

Directed ortho-Metalation (DoM):

Directed ortho-metalation is a powerful technique for achieving regioselective substitution on aromatic rings. wikipedia.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile, such as DMF, to introduce a formyl group.

In 1,3-difluoro-2-methylbenzene, the fluorine atoms can serve as moderate directing groups. organic-chemistry.org The acidity of the proton at C4 is increased due to the inductive effect of the adjacent fluorine atom at C3. While fluorine is not the strongest DMG, lithiation of fluorinated benzenes has been shown to be an effective strategy. psu.edu The reaction would be carried out at low temperatures to form the lithiated intermediate, which is then quenched with a formylating agent like DMF to yield this compound. This method offers the potential for high regioselectivity due to the chelation-assisted deprotonation. wikipedia.org

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice between the Vilsmeier-Haack reaction and directed ortho-metalation for the synthesis of this compound depends on several factors, including yield, selectivity, and the practicality of the reaction conditions. A direct comparison is challenging without specific experimental data for this exact transformation, but a general analysis can be made based on the nature of each reaction.

| Feature | Vilsmeier-Haack Reaction | Directed ortho-Metalation (DoM) |

| Reagents | DMF, POCl₃ | Organolithium (e.g., n-BuLi), Formylating agent (e.g., DMF) |

| Substrate Scope | Best for electron-rich arenes. wikipedia.org May require forcing conditions for deactivated rings. | Broad scope, effective for arenes with directing groups. organic-chemistry.org |

| Regioselectivity | Governed by electronic and steric effects of substituents. wikipedia.org Can lead to mixtures of isomers. | High regioselectivity, directed by the DMG. wikipedia.org |

| Reaction Conditions | Typically moderate temperatures (0 °C to reflux). thieme-connect.de | Requires very low temperatures (e.g., -78 °C) and inert atmosphere. psu.edu |

| Potential Byproducts | Potential for polymerization or charring under harsh conditions. | Side reactions if the temperature is not well-controlled; potential for metal-halogen exchange. |

The Vilsmeier-Haack reaction, while a classic method, may suffer from lower yields and selectivity issues when applied to a deactivated substrate like 2,6-difluorotoluene. The strongly acidic and high-temperature conditions sometimes required can lead to unwanted side products.

On the other hand, directed ortho-metalation is renowned for its high regioselectivity. wikipedia.org The use of fluorine as a directing group, while only moderately activating, can be effective in guiding the lithiation to the desired position. The primary drawbacks of DoM are the requirement for strictly anhydrous and anaerobic conditions and cryogenic temperatures, which can be challenging to implement on a large scale. The strong basicity of the organolithium reagent also limits the presence of other sensitive functional groups in the molecule.

Spectroscopic Characterization and Advanced Analytical Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,6-Difluoro-3-methylbenzaldehyde. In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the hydrogen nuclei provide detailed information about their chemical environment.

A typical ¹H NMR analysis of this compound would be expected to show distinct signals for the aldehyde proton (CHO), the aromatic protons, and the methyl group protons (CH₃). The integration of these signals would correspond to the number of protons in each group (1H, 2H, and 3H, respectively). The splitting patterns would reveal the coupling interactions between neighboring protons and fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aldehyde (CHO) | 9.5 - 10.5 | Triplet (due to coupling with two ortho F atoms) |

| Aromatic (CH) | 7.0 - 8.0 | Multiplet |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet or fine-structured multiplet |

Note: This is a predicted table based on general principles of NMR spectroscopy and requires experimental verification.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like aldehydes. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are produced, which are then analyzed by the mass spectrometer.

For this compound, which has a molecular weight of 156.13 g/mol , ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 157.04595. sigmaaldrich.comuni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu High-resolution ESI-MS can provide highly accurate mass measurements, allowing for the confirmation of the elemental formula C₈H₆F₂O. sigmaaldrich.comcookechem.com

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 157.04595 |

| [M+Na]⁺ | 179.02789 |

| [M+K]⁺ | 195.00183 |

| [M+NH₄]⁺ | 174.07249 |

Data sourced from PubChemLite. uni.lu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components in a mixture. It is widely used to assess the purity of chemical compounds like this compound.

In an HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each separated component as it elutes.

A typical HPLC method for this compound would likely use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. wur.nl The separation would be optimized by adjusting the mobile phase composition and flow rate. wur.nl A UV detector would be suitable for detecting the analyte as it contains a chromophore (the benzaldehyde (B42025) group). The purity of the sample is determined by the relative area of the main peak in the chromatogram. Commercial sources often specify a purity of 98% for this compound. cookechem.com

Single Crystal X-ray Diffraction Studies of this compound Derivatives

While there are no direct search results for single-crystal X-ray diffraction studies of this compound itself, this technique is invaluable for determining the precise three-dimensional atomic arrangement of its derivatives. In this method, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecule's structure.

For derivatives of this compound, single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. This information is crucial for understanding structure-activity relationships and reaction mechanisms. For instance, a study on 2,6-diaziadamantane, a complex molecule, utilized single-crystal X-ray diffraction to understand the interaction between covalent bonds and electron density. nih.gov

In-situ Spectroscopic Monitoring of Reactions Involving this compound

In-situ spectroscopic monitoring allows for the real-time observation of chemical reactions as they occur. nih.gov Techniques such as Raman spectroscopy and synchrotron X-ray diffraction can provide insights into reaction kinetics, pathways, and the formation of transient intermediates. nih.govbirmingham.ac.uk

When this compound is used as a reactant, in-situ monitoring can track the disappearance of its characteristic spectroscopic signals and the appearance of signals corresponding to the products. This approach provides a much more detailed understanding of the reaction mechanism than traditional ex-situ analysis of the final product mixture. nih.gov For example, in mechanochemical reactions, in-situ monitoring has revealed rapid, multi-step reaction mechanisms and metastable intermediates that are otherwise difficult to observe. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are instrumental in predicting various molecular properties, including optimized geometry, electronic energies, and reactivity descriptors.

For aromatic systems like 2,6-difluoro-3-methylbenzaldehyde, DFT can elucidate the influence of substituents—the fluorine atoms, the methyl group, and the aldehyde group—on the electron distribution within the benzene (B151609) ring. Key parameters derived from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for understanding the molecule's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a critical indicator of a molecule's resistance to deformation or excitation.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its properties. For instance, the fluorine atoms, being highly electronegative, are expected to withdraw electron density from the aromatic ring, influencing its reactivity. The methyl group, being an electron-donating group, would have an opposing effect. The aldehyde group acts as an electron-withdrawing group and a key site for nucleophilic attack.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H6F2O sigmaaldrich.com |

| Molecular Weight | 156.13 g/mol sigmaaldrich.com |

| Monoisotopic Mass | 156.03867 Da uni.lu |

| XlogP (predicted) | 1.9 uni.lu |

Molecular Dynamics (MD) Simulations Related to Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations provide a detailed view of intermolecular interactions, which govern the macroscopic properties of a substance.

For this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or in the solid state. By simulating the interactions between multiple molecules of the compound, researchers can gain insights into its aggregation behavior, solvation properties, and the nature of the intermolecular forces at play. These forces would include dipole-dipole interactions due to the polar aldehyde group and the C-F bonds, as well as van der Waals forces.

MD simulations are particularly useful for exploring how the specific arrangement of fluorine and methyl substituents on the benzaldehyde (B42025) scaffold influences the packing of molecules in a crystal lattice or their interactions with a solvent.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for the elucidation of reaction mechanisms and the characterization of transition states. Methods like DFT can be used to map out the potential energy surface of a chemical reaction involving this compound.

By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most likely reaction pathways and to predict reaction rates. For example, in a nucleophilic addition to the carbonyl group of this compound, computational methods can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. The fluorine atoms ortho to the aldehyde group are expected to influence the electrophilicity of the carbonyl carbon and potentially the stability of the transition state.

Computational Analysis of Halogen-Bonded Networks Incorporating Fluorinated Aldehydes

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. mdpi.com The positive electrostatic potential on the halogen atom, known as a σ-hole, is responsible for this interaction. mdpi.com While more common for heavier halogens, fluorine can also participate in halogen bonding. rsc.orgnih.gov

Computational studies can predict the likelihood and strength of halogen bonding in systems containing this compound. The fluorine atoms on the benzene ring could potentially form halogen bonds with electron-donating groups on neighboring molecules. DFT calculations can be used to analyze the electrostatic potential surface of the molecule to identify regions susceptible to halogen bonding and to calculate the binding energies of such interactions. These studies are crucial for designing crystal structures and functional materials based on this and similar fluorinated compounds.

In Silico Screening and Drug-Likeness Predictions for Derivatives

In the early stages of drug discovery, computational screening methods are used to assess the potential of molecules to be viable drug candidates. This includes evaluating their "drug-likeness" and identifying potential liabilities.

Derivatives of this compound would be subjected to PAINS analysis to flag any potential for non-specific interactions in biological assays. This helps in prioritizing compounds for further experimental testing and in avoiding the pursuit of misleading hits.

The Brenk structural alert assessment is another knowledge-based filtering method used to identify chemical fragments that may be associated with toxicity, chemical instability, or poor pharmacokinetic properties. researchgate.net These alerts are based on a compilation of known problematic chemical moieties. swissadme.ch The presence of a Brenk alert suggests that a molecule may require further investigation or modification to mitigate potential liabilities. nih.gov

Lead-likeness Evaluation

In the realm of drug discovery, the concept of "lead-likeness" is a crucial guiding principle for the selection of promising starting points for chemical optimization. youtube.com Lead-like molecules are compounds that possess physicochemical properties suggesting they are more likely to be successfully developed into drug-like candidates. These properties are generally more stringent than those for drug-like molecules, as they account for the molecular evolution that typically occurs during the lead optimization process, where properties like molecular weight and lipophilicity often increase.

The evaluation of a compound's lead-likeness is commonly performed by comparing its properties to established guidelines, most notably the "Rule of Three". researchgate.netresearchgate.netwikipedia.org This rule outlines specific thresholds for several key molecular descriptors. A compound that adheres to the Rule of Three is considered to have a favorable profile for a starting point in a drug discovery program.

The lead-likeness of this compound has been assessed by calculating its key physicochemical properties and comparing them against the criteria of the Rule of Three. The molecular formula of the compound is C₈H₆F₂O, and its molecular weight is 156.13 g/mol . sigmaaldrich.comcymitquimica.com

The analysis reveals that this compound aligns well with the principles of lead-likeness. Its molecular weight is significantly below the suggested maximum of 300 Daltons. researchgate.netresearchgate.netwikipedia.org The predicted lipophilicity, represented by an XlogP value of 1.9, is also well within the recommended limit of ≤ 3. uni.luechemi.com Furthermore, the compound possesses a low number of rotatable bonds, which is indicative of conformational rigidity, a desirable trait in lead compounds. echemi.com The number of hydrogen bond donors is zero, as there are no O-H or N-H moieties in the structure. The number of hydrogen bond acceptors is calculated to be 3. echemi.com

The comprehensive evaluation of these parameters, as summarized in the table below, indicates that this compound fulfills all the criteria of the Rule of Three, making it an exemplary lead-like molecule. This suggests that the compound possesses a strong foundation for further structural modifications in the pursuit of developing potent and effective therapeutic agents.

Data Table: Lead-likeness Evaluation of this compound

| Property | Value for this compound | "Rule of Three" Guideline | Compliance |

| Molecular Weight (MW) | 156.13 Da sigmaaldrich.comcymitquimica.com | ≤ 300 Da researchgate.netresearchgate.netwikipedia.org | Yes |

| Lipophilicity (XlogP) | 1.9 uni.luechemi.com | ≤ 3.0 researchgate.netresearchgate.netwikipedia.org | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 researchgate.netresearchgate.netwikipedia.org | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 echemi.com | ≤ 3 researchgate.netresearchgate.netwikipedia.org | Yes |

| Number of Rotatable Bonds (nRotB) | 1 echemi.com | ≤ 3 researchgate.netwikipedia.org | Yes |

Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Antibacterial Agents

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of new classes of antibacterial agents. Research in this area often focuses on novel molecular scaffolds that can overcome existing resistance mechanisms.

Tricyclic scaffolds, particularly those based on the tetrahydroquinoline core, are a subject of interest in the development of new antibacterial drugs. While fluorinated benzaldehydes are valuable precursors for such complex molecules, the direct application of 2,6-Difluoro-3-methylbenzaldehyde in the synthesis of tricyclic tetrahydroquinoline antibacterial agents is not extensively documented in a review of the available scientific literature. However, related isomers, such as 2,3-difluoro-4-methylbenzaldehyde, have been cited in patents concerning tricyclic tetrahydroquinoline antibacterial agents, indicating the relevance of difluoro-methylbenzaldehyde structures in this area of research. google.com

A primary strategy in the development of new antibacterial drugs is the targeting of essential bacterial enzymes that are distinct from their mammalian counterparts. Bacterial DNA gyrase and topoisomerase IV are two such validated targets. nih.govresearchgate.net These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov Fluoroquinolones are a well-known class of antibiotics that act by inhibiting these enzymes. nih.gov The development of novel inhibitors for DNA gyrase and topoisomerase IV is a key area of research aimed at creating potent antibacterial agents. nih.govresearchgate.net These efforts often explore new chemical classes to identify compounds that can effectively inhibit these enzymes. nih.gov

A major driver for the synthesis of new molecular structures is the need to combat bacterial resistance. nih.gov Resistance to existing drugs, such as fluoroquinolones, can emerge through mutations in the genes encoding DNA gyrase and topoisomerase IV. nih.gov Therefore, there is a significant effort to develop novel classes of inhibitors that can bind to these enzymes in a different manner, thereby bypassing existing resistance mechanisms. The goal is to identify agents that retain potency against resistant strains, which is a critical attribute for a new antibacterial drug. researchgate.netnih.gov

Therapeutic Strategies for Neurodegenerative Diseases

The complex nature of neurodegenerative diseases, such as Alzheimer's, has led researchers to explore multi-targeted therapeutic strategies. Alzheimer's disease is understood to be a multifactorial disorder involving several pathological mechanisms, including the aggregation of amyloid-beta (Aβ) and tau proteins, and neuroinflammation. nih.govbenthamscience.com

This compound has been utilized as a key starting material in the synthesis of 1,5-diarylimidazoles, a class of compounds investigated as potential multi-targeted therapeutic leads for Alzheimer's disease. nih.govacs.org The synthesis involves a multi-step process, beginning with the reaction of this compound with an appropriate aniline, such as 4-chloro-aniline, to form an imine intermediate. nih.govacs.org This imine is then reacted with toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to construct the imidazole (B134444) ring, yielding the final 1,5-diarylimidazole product. nih.govnih.gov

Synthesis of Imidazole Precursor from this compound

| Reactant 1 | Reactant 2 | Product | Yield |

|---|---|---|---|

| This compound | 4-chloro-aniline | (E)-N-(4-Chlorophenyl)-1-(2,6-difluoro-3-methylphenyl)methanimine | 98% |

This table outlines the initial step in the synthesis of multitargeted imidazoles, where this compound is converted to an imine intermediate. Data sourced from nih.govacs.org.

This synthetic route allows for the introduction of various substituents on the diarylimidazole scaffold, enabling the exploration of structure-activity relationships to optimize the biological activity of these potential therapeutic agents. nih.gov

The 1,5-diarylimidazoles synthesized from this compound are designed to act on multiple targets relevant to the pathogenesis of Alzheimer's disease. nih.gov This multi-targeted approach is considered advantageous in treating complex diseases. nih.govbenthamscience.com The developed imidazole-based compounds have been investigated for their ability to act as microtubule-stabilizing agents and as inhibitors of enzymes involved in the neuroinflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov The rationale is that microtubule-stabilizing agents could counteract the neurodegeneration associated with pathological tau, while inhibition of COX and 5-LOX could reduce neuroinflammation, which is thought to contribute to amyloid plaque deposition. nih.gov

Potential Therapeutic Targets in Alzheimer's Disease for Imidazole Derivatives

| Target Class | Specific Target(s) | Therapeutic Rationale |

|---|---|---|

| Cytoskeletal Proteins | Microtubules (MT) | Stabilization to combat tau-mediated neurodegeneration. nih.gov |

| Inflammatory Enzymes | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | Inhibition to reduce neuroinflammation and Aβ plaque deposition. nih.gov |

This table summarizes the key molecular targets being explored for the imidazole derivatives in the context of Alzheimer's disease therapy. Data sourced from nih.gov.

By designing single compounds that can modulate multiple pathological pathways, researchers hope to develop more effective treatments for Alzheimer's and other neurodegenerative diseases. nih.gov

Modulators of Metabolic Pathways

Development of Stearoyl-CoA Desaturase (SCD1) Inhibitors

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. The inhibition of its primary isoform, SCD1, is a therapeutic strategy for metabolic diseases. The compound this compound has been identified as a relevant starting material in the synthesis of potential SCD1 inhibitors.

Patents detailing the discovery of new SCD inhibitors list this compound as a reactant used to build more complex molecular scaffolds. google.comgoogle.com For instance, in a patent for novel inhibitors of stearoyl-CoA desaturase, the compound is included in a list of aldehydes that can be used to generate a library of potential therapeutic agents. google.com The core concept is to use the aldehyde group as a reactive handle to connect the difluoro-methyl-phenyl moiety to other chemical structures, ultimately forming a molecule designed to fit into the active site of the SCD1 enzyme and block its function.

Necrosis Inhibitors Targeting Cell Death Pathways

Inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIP1 kinase)

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key mediator of programmed cell death (necroptosis) and inflammation. Inhibiting its kinase activity is a promising approach for treating a range of inflammatory and degenerative diseases. While this compound is a versatile chemical building block, a direct, documented role in the synthesis of specific RIPK1 kinase inhibitors is not prominently featured in available scientific literature. The development of RIPK1 inhibitors often involves complex heterocyclic cores, and while fluorinated benzaldehydes are common starting materials in medicinal chemistry, the specific application of the 2,6-difluoro-3-methyl variant for this target has not been detailed in major research or patent literature.

Prodrug Design and Bioreversible Derivatives for Enhanced Pharmacokinetics

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or rapid metabolism. nih.gov This involves chemically modifying the active drug into an inactive, bioreversible form that, once administered, converts back to the active parent drug in the body. nih.govorientjchem.org This approach can significantly enhance a drug's pharmacokinetic profile.

The aldehyde functional group can, in principle, be used as a handle for creating certain types of prodrugs. However, specific examples of this compound being used to create bioreversible derivatives for the express purpose of enhancing the pharmacokinetics of a parent drug are not widely reported in the research literature. The primary documented application of this compound is as a building block for the core structure of new chemical entities rather than as a promoiety for existing drugs.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. The compound this compound serves as a valuable starting material for creating series of compounds for such studies.

In one research program, this compound was used as a key reactant to synthesize a novel methanimine (B1209239) derivative intended for the treatment of neurodegenerative diseases. acs.org The aldehyde was reacted with 4-chloro-aniline to produce (E)-N-(4-Chlorophenyl)-1-(2,6-difluoro-3-methylphenyl)methanimine. acs.org In the context of SAR, the 2,6-difluoro-3-methylphenyl group, derived directly from the aldehyde, is a critical component. The fluorine atoms act as strong electron-withdrawing groups and potential hydrogen bond acceptors, while the methyl group adds steric bulk and lipophilicity. By keeping this part of the molecule constant while modifying other regions, or by comparing it to analogues with different substitution patterns (e.g., without fluorine or the methyl group), researchers can determine the importance of these specific features for the molecule's ability to interact with its biological target.

Table 1: Example of a Synthesis for SAR Studies

| Reactant | Resulting Compound | Application in SAR |

| This compound | (E)-N-(4-Chlorophenyl)-1-(2,6-difluoro-3-methylphenyl)methanimine | The 2,6-difluoro-3-methylphenyl moiety is evaluated for its contribution to the biological activity of the final compound. acs.org |

Application as Pharmaceutical Intermediates

The most significant role of this compound in the pharmaceutical field is as a versatile intermediate—a compound that is a stepping-stone in the synthesis of a final active pharmaceutical ingredient (API). Its utility is demonstrated in its incorporation into a variety of molecular scaffolds targeting different diseases.

As previously mentioned, it is cited in patents for the synthesis of potential SCD1 inhibitors. google.comgoogle.com Furthermore, it has been listed as a reactant in the parallel synthesis of tricyclic tetrahydroquinoline analogues, which were investigated for their properties as antibacterial agents. google.com In this context, the aldehyde functional group is reacted with an amine to form an imine, which then undergoes further reactions to build the final complex heterocyclic system. Its use has also been documented in the synthesis of multitargeted imidazoles and related compounds for neurodegenerative diseases. acs.org These examples highlight that this compound is a valuable component in the medicinal chemist's toolbox for constructing novel molecules with therapeutic potential.

Applications in Agrochemical Research

Synthesis of Agrochemically Active Compounds

While specific, commercialized agrochemicals derived directly from 2,6-Difluoro-3-methylbenzaldehyde are not widely documented in publicly available literature, the closely related compound, 2,6-difluorobenzaldehyde, serves as a critical intermediate in the synthesis of important classes of insecticides. google.com This parent compound is a key building block for benzoylurea insecticides, a class of insect growth regulators that interfere with chitin synthesis in insects, leading to their demise. google.com

The synthesis pathway for these insecticides typically involves the reaction of 2,6-difluorobenzaldehyde with other chemical moieties to form the final active ingredient. The presence of the two fluorine atoms at the ortho positions is crucial for the molecule's high insecticidal activity. It is scientifically plausible that this compound could be employed in similar synthetic routes. The addition of the methyl group at the 3-position would serve to modify the resulting molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved performance or a different spectrum of activity. A patent for Stearoyl-CoA desaturase 1 (SCD1) inhibitors, while related to pharmaceutical applications, lists this compound as a potential reactant, underscoring its utility as a building block in the synthesis of complex bioactive molecules. googleapis.com

Development of Novel Pesticidal Agents

The search for new pesticidal agents is driven by the need to overcome resistance to existing products and to meet more stringent environmental and safety standards. nih.gov this compound represents a valuable starting point for the rational design and discovery of novel pesticides. The aldehyde functional group is highly versatile, allowing for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions, to build a diverse library of derivatives.

Researchers can systematically modify the structure of this compound to explore structure-activity relationships (SAR). For example, converting the aldehyde to an oxime, hydrazone, or Schiff base can introduce new functionalities and steric bulk, which can influence how the molecule interacts with its biological target in a pest. This approach, a common strategy in agrochemical discovery, allows for the fine-tuning of a molecule's properties to maximize efficacy against target pests while minimizing effects on non-target organisms. The development of new diamide insecticides, for instance, often involves combining novel fluorinated phenyl groups with amino acid skeletons to create candidates with high insecticidal activity. nih.gov The 2,6-difluoro-3-methylphenyl moiety offers a unique fragment for such exploratory synthesis.

Impact of Fluorine Substitution on Bioactivity in Agrochemicals

The substitution of hydrogen with fluorine has a profound and often beneficial impact on a molecule's biological activity. This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. In the context of agrochemicals, these properties can lead to several advantageous effects that enhance performance in the field.

One of the most significant impacts of fluorination is the increased metabolic stability of the compound. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes in pests, plants, and the environment. This increased stability can lead to a longer duration of action, reducing the number of applications required.

Furthermore, the high electronegativity of fluorine can alter the electronic properties of the entire molecule. This can lead to stronger binding interactions with the target enzyme or receptor in the pest, thereby increasing the intrinsic potency of the agrochemical. The introduction of fluorine can also increase the lipophilicity of a molecule in certain contexts, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, leading to enhanced uptake and bioavailability.

| Property Modified | Effect of Fluorine Substitution | Resulting Advantage in Agrochemicals |

|---|---|---|

| Metabolic Stability | The strong C-F bond is resistant to enzymatic cleavage (oxidation). | Increased persistence and longer duration of control. |

| Binding Affinity | Fluorine's high electronegativity can alter the molecule's electronic profile, leading to stronger interactions with target sites (e.g., enzymes, receptors). | Higher intrinsic potency and efficacy at lower application rates. |

| Lipophilicity | Fluorine substitution can increase the molecule's affinity for lipids. | Enhanced penetration through biological membranes (e.g., insect cuticles, plant leaves), improving uptake. |

| Acidity/Basicity (pKa) | The electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups. | Optimized bioavailability and transport within the target organism. |

Applications in Materials Science and Advanced Materials

Role as a Building Block in Polymer Science

While specific polymers derived directly from 2,6-Difluoro-3-methylbenzaldehyde are not extensively documented in publicly available research, its structural features suggest a significant potential as a monomer or a modifying agent in polymer synthesis. The presence of the aldehyde functional group allows for its participation in various polymerization reactions, such as condensation polymerization with suitable co-monomers.

The incorporation of the 2,6-difluoro-3-methylphenyl moiety into a polymer backbone can be expected to bestow several desirable properties. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, low surface energy, and unique optical properties. The introduction of fluorine atoms generally enhances the polymer's oxidative and thermal stability due to the high strength of the C-F bond. Furthermore, the low polarizability of the C-F bond can lead to materials with low dielectric constants, which are sought after in the microelectronics industry. The methyl group can influence the polymer's solubility and processing characteristics.

Based on the known reactivity of similar fluorinated aromatic aldehydes, this compound could be utilized in the synthesis of various classes of high-performance polymers, including:

Polyimides: By reacting with diamines to form Schiff bases, which are then converted to polyimides, materials with high thermal stability and excellent mechanical properties can be obtained.

Poly(arylene vinylene)s (PAVs): Through Wittig or Horner-Wadsworth-Emmons reactions, this aldehyde can be incorporated into conjugated polymer backbones for potential applications in organic light-emitting diodes (OLEDs) and photovoltaics.

Phenolic Resins: Condensation with phenols can lead to fluorinated phenolic resins with enhanced thermal and chemical stability.

The unique combination of substituents in this compound makes it a promising candidate for the development of specialty polymers with tailored properties for advanced applications.

Precursor for Organic Electronic Materials

Fluorinated organic molecules are of significant interest in the field of organic electronics due to their distinct electronic properties, such as high electron affinity and environmental stability. The introduction of fluorine atoms into organic semiconductors can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is beneficial for improving air stability and facilitating electron injection/transport in n-type and ambipolar organic field-effect transistors (OFETs).

While direct applications of this compound in organic electronic devices are not yet widely reported, its structure makes it an attractive precursor for the synthesis of novel organic electronic materials. The aldehyde group can be readily transformed into various functional groups, allowing for the construction of more complex conjugated systems. For instance, it can serve as a starting material for the synthesis of:

Fluorinated Stilbene Derivatives: Through olefination reactions, the aldehyde can be converted to stilbenes, which are known for their emissive properties and are used in OLEDs.

Conjugated Molecules for OFETs: Knoevenagel condensation with active methylene compounds can extend the conjugation, a key requirement for efficient charge transport.

Electron-Deficient Building Blocks: The electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient, a desirable characteristic for creating n-type organic semiconductors.

The table below summarizes the potential impact of the structural features of this compound on the properties of organic electronic materials.

| Structural Feature | Potential Impact on Organic Electronic Materials |

| Two Fluorine Atoms | Lowers HOMO/LUMO levels, increases electron affinity, enhances air stability, promotes electron transport. |

| Methyl Group | Improves solubility and processability of the final material, can influence molecular packing. |

| Aldehyde Group | Provides a reactive site for further chemical modifications and extension of conjugation. |

The tailored synthesis of organic electronic materials starting from this compound could lead to the development of next-generation devices with improved performance and stability.

Ligands and Catalysts in Advanced Chemical Processes

The aldehyde functionality of this compound allows for its straightforward conversion into Schiff bases through condensation with primary amines. Schiff bases are a versatile class of ligands that can coordinate with a wide range of metal ions to form stable complexes. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring of the aldehyde.

The presence of two electron-withdrawing fluorine atoms in this compound influences the electron density on the imine nitrogen of the corresponding Schiff base, which in turn affects the coordination properties and the catalytic activity of the metal complex. Research on Schiff bases derived from other fluorinated benzaldehydes has demonstrated their potential in various catalytic applications. For instance, copper(II) complexes of Schiff bases derived from fluorinated benzaldehydes have shown excellent inhibitory properties against jack bean urease mdpi.com.

The table below presents data on the antimicrobial and urease inhibition activities of Schiff bases derived from various fluorinated benzaldehydes, which can serve as a reference for the potential applications of derivatives of this compound.

| Schiff Base Ligand (derived from) | Metal Complex | Target | Activity |

| 4-Fluorobenzaldehyde | - | C. albicans | Marked activity (MIC 0.037 mM) mdpi.com |

| 2,4-Difluorobenzaldehyde | - | E. coli | Weak activity (MIC 1.55 mM) mdpi.com |

| 4-Fluorobenzaldehyde | Copper(II) | Jack Bean Urease | Excellent inhibition mdpi.com |

| 2,4-Difluorobenzaldehyde | Copper(II) | Jack Bean Urease | Excellent inhibition mdpi.com |

MIC = Minimum Inhibitory Concentration

Furthermore, reduced Schiff bases, obtained by the reduction of the imine bond, can also act as effective ligands. Zinc(II) complexes of reduced Schiff bases derived from fluorinated benzaldehydes have been synthesized and characterized, showing potential as antimicrobial agents mdpi.com. The steric and electronic effects of the 2,6-difluoro-3-methylphenyl group could lead to the formation of catalysts with unique selectivity and reactivity in various organic transformations, such as asymmetric synthesis and oxidation reactions.

Construction of Designed Supramolecular Assemblies (e.g., Halogen-Bonded Networks)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction is highly directional and has emerged as a powerful tool in crystal engineering for the construction of well-defined supramolecular assemblies nih.govacs.org. The strength and directionality of halogen bonds make them analogous to hydrogen bonds in their ability to guide molecular self-assembly.

The fluorine atoms in this compound, being attached to an sp²-hybridized carbon of the benzene (B151609) ring, can participate in halogen bonding, although fluorine typically forms weaker halogen bonds compared to chlorine, bromine, and iodine. The electron-withdrawing nature of the aldehyde group and the other fluorine atom can enhance the electrophilic character of the fluorine atoms, making them more effective halogen bond donors.

This compound can potentially form various supramolecular motifs through halogen bonding, including:

Self-Assembly: Molecules of this compound could self-assemble into one-, two-, or three-dimensional networks through C–F···O=C or C–F···F–C interactions.

Co-crystals: It can act as a halogen bond donor to co-crystallize with halogen bond acceptors, such as pyridines, N-oxides, or other Lewis bases, to form multi-component crystalline materials with tailored architectures and properties nih.gov.

The principles of crystal engineering suggest that the predictable nature of halogen bonds can be exploited to design materials with specific functionalities, such as porous materials for gas storage or separation, and materials with interesting optical or electronic properties. The interplay of halogen bonding with other non-covalent interactions, such as π-π stacking and hydrogen bonding, can provide a high degree of control over the final supramolecular architecture.

The study of supramolecular assemblies involving fluorinated aromatic compounds is an active area of research, and this compound represents a promising building block for the rational design of novel halogen-bonded networks.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity and Catalytic Transformations

While the fundamental reactivity of benzaldehydes is well-established, the specific substitution pattern of 2,6-Difluoro-3-methylbenzaldehyde opens avenues for discovering novel chemical transformations. Future research will likely focus on leveraging the electronic effects of the fluorine atoms to achieve unprecedented reactivity and selectivity.

A key area of exploration lies in the development of novel C-H functionalization strategies. While methods for ortho-C-H functionalization of aromatic aldehydes are known, techniques for targeting the meta- and para-positions remain less developed. nih.govacs.org The development of directing groups that can temporarily mask the aldehyde functionality could enable palladium-catalyzed meta-C–H functionalization, allowing for the introduction of a wide range of substituents. nih.govacs.org Furthermore, iridium-catalyzed C-H borylation represents another promising approach for the meta-functionalization of aromatic aldehyde derivatives. nih.govrsc.org

The synergistic integration of multiple catalytic processes is another exciting frontier. For instance, a combination of enamine, photoredox, and cobalt catalysis could provide a mechanistically distinct approach to assemble highly substituted aromatic aldehydes from non-aromatic precursors. nih.gov Additionally, visible-light-induced catalytic transfer hydrogenation using palladium nanocatalysts supported on metal-organic frameworks presents a green and efficient method for the selective reduction of aromatic aldehydes to their corresponding alcohols. acs.org

Future research is expected to uncover new catalytic systems that can exploit the unique electronic nature of this compound to achieve transformations that are currently challenging. This includes the development of catalysts for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric purity.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, and this compound is well-suited for integration into more sustainable synthetic workflows. researchgate.netchemmethod.com Flow chemistry, in particular, offers significant advantages in terms of safety, efficiency, and scalability, especially for reactions that are hazardous or difficult to control in batch processes. nih.govsterlingpharmasolutions.comaurigeneservices.com

The continuous-flow synthesis of derivatives of this compound can lead to improved reaction control, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. nih.govaurigeneservices.comnih.gov This is particularly relevant for reactions such as nitrations, halogenations, and Grignard reactions, which are often exothermic and can be difficult to manage on a large scale. amt.ukvapourtec.com For example, a multi-step continuous-flow synthesis has been successfully employed for the preparation of a precursor to the antiepileptic drug rufinamide, starting from a related difluorobenzyl alcohol. uc.pt

Moreover, the development of solvent-free or green solvent-based reaction conditions for transformations involving this compound will be a key focus. For example, the oxidation of benzaldehydes to carboxylic acids can be achieved using atmospheric oxygen and an organic catalyst in a solvent-free reaction, significantly reducing waste. misericordia.edu The Wittig reaction, a fundamental tool in organic synthesis, has also been adapted to run under solvent-free conditions using aqueous sodium hydroxide. researchgate.net

The following table summarizes potential sustainable synthesis approaches for derivatives of this compound:

| Reaction Type | Sustainable Approach | Potential Benefits |

| Oxidation | Aerobic oxidation with organic catalyst | Elimination of heavy metal oxidants, solvent-free conditions. misericordia.edu |

| Reduction | Catalytic transfer hydrogenation | Use of visible light, recyclable catalysts. acs.org |

| C-C Bond Formation | Wittig reaction | Aqueous, solvent-free conditions. researchgate.net |

| Multi-step Synthesis | Flow chemistry | Improved safety, scalability, and process control. nih.govsterlingpharmasolutions.comaurigeneservices.com |

Expanding the Scope of Bioactive Derivatives

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. nih.govmdpi.comelsevierpure.comtandfonline.com The difluoro-substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive compounds.

A significant area of future research will be the design and synthesis of derivatives targeting a wide range of diseases. For instance, fluorinated scaffolds have shown promise in the development of new antimalarial drugs. nih.govelsevierpure.comtandfonline.com The unique physicochemical properties of fluorine can lead to compounds with improved efficacy against both drug-sensitive and drug-resistant strains of the malaria parasite. tandfonline.com

Furthermore, this compound can serve as a precursor for the synthesis of enzyme inhibitors. Many therapeutic agents function by inhibiting the activity of specific enzymes involved in disease pathways. researchgate.net The aldehyde group can be readily transformed into various functional groups that can interact with the active sites of enzymes, while the fluorinated aromatic ring can provide crucial interactions with the protein.

The development of new synthetic methodologies will also play a crucial role in expanding the scope of bioactive derivatives. For example, three-component condensation reactions involving β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines have been developed to create complex molecular architectures. mdpi.com Applying similar strategies to this compound could lead to the rapid generation of libraries of diverse compounds for biological screening.

Advanced Computational Design for Targeted Applications

The integration of computational methods, or in silico approaches, has revolutionized the field of drug design and materials science. fums.ac.ir These techniques allow for the rational design of molecules with specific properties, accelerating the discovery and optimization process. fums.ac.ir

For this compound, computational tools can be employed to design derivatives with enhanced biological activity or specific material properties. Molecular docking and molecular dynamics simulations can be used to predict the binding interactions of potential drug candidates with their target proteins, such as enzymes or receptors. fums.ac.irfrontiersin.org This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources.

In the context of enzyme inhibitor design, computational methods can provide detailed information about the interactions between an inhibitor and the enzyme's active site. This understanding can guide the modification of the this compound scaffold to improve potency and selectivity. computabio.com Quantitative Structure-Activity Relationship (QSAR) modeling, powered by machine learning algorithms, can further aid in predicting the biological activity of new derivatives based on their chemical structure. computabio.com

The table below outlines key computational techniques and their applications in the design of derivatives of this compound:

| Computational Technique | Application | Desired Outcome |

| Molecular Docking | Predicting binding modes of ligands to proteins. fums.ac.irfrontiersin.org | Identification of potential drug candidates. |

| Molecular Dynamics Simulations | Studying the dynamic behavior of biomolecular systems. fums.ac.ir | Understanding ligand-protein interactions and stability. |

| Virtual Screening | Screening large libraries of virtual compounds. frontiersin.org | Identification of hit compounds for further investigation. |

| QSAR Modeling | Correlating chemical structure with biological activity. computabio.com | Prediction of the activity of new compounds. |

Synergistic Approaches with Nanotechnology and Interface Science

The convergence of organic chemistry with nanotechnology and interface science offers exciting opportunities for creating novel materials and systems with unique properties. This compound and its derivatives can be integrated with nanomaterials to develop advanced catalysts, sensors, and drug delivery systems.

Nanoparticles have a high surface area-to-volume ratio, which can enhance the efficiency and selectivity of catalytic processes. researchgate.net Derivatives of this compound could be immobilized on the surface of inorganic nanoparticles, such as those made of gold, iron oxide, or calcium oxide, to create recyclable and highly active catalysts. researchgate.net These nanocatalysts could be employed in a variety of organic transformations, including hydrogenations and oxidations.

Furthermore, organic nanomaterials, such as micelles, liposomes, and dendrimers, are being extensively investigated for their potential in drug delivery. acs.orgrsc.org Bioactive derivatives of this compound could be encapsulated within these nanostructures to improve their solubility, stability, and targeted delivery to specific cells or tissues.

The functionalization of surfaces with derivatives of this compound could also lead to new materials with tailored properties. For example, modifying the surface of a material with a fluorinated compound can alter its wetting and adhesive properties. This could have applications in the development of anti-fouling coatings, self-cleaning surfaces, and advanced electronic devices.

Q & A

Q. What statistical approaches validate reproducibility in synthetic yield data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.